molecular formula C10H14N2O6 B15141951 L-5-Methyluridine

L-5-Methyluridine

Cat. No.: B15141951
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-CMRQFXIRSA-N
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Description

L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar. This compound is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate. The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose. The L-enantiomer of 5-methyluridine is obtained from L-arabinose and independently from L-xylose .

Industrial Production Methods: An economical process for the large-scale production of 2’,3’-didehydro-3’-deoxythymidine (d4T) from 5-methyluridine has been disclosed. This process employs a novel, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine intermediate as well as a highly efficient and practical deprotection, isolation, and purification procedure for the d4T product .

Chemical Reactions Analysis

Types of Reactions: L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be synthesized from thymine (5-methyluracil) and inosine enzymatically by means of the ribosyl transfer reaction .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include D-glucose, L-arabinose, L-xylose, and various acids such as HCl and H2SO4. The reaction conditions often involve the use of methanol (MeOH) and acetolysis .

Major Products Formed: The major products formed from these reactions include 5-methyluridine and its derivatives, such as 2’,3’-didehydro-3’-deoxythymidine (d4T) .

Comparison with Similar Compounds

L-5-Methyluridine is similar to other pyrimidine nucleosides such as 5-methylcytosine and 3-methyluridine. it is unique in its widespread occurrence in tRNA and its role in stabilizing the T-arm of tRNA molecules . Other similar compounds include thymidine, which is the deoxyribonucleoside counterpart of 5-methyluridine .

List of Similar Compounds:
  • 5-Methylcytosine
  • 3-Methyluridine
  • Thymidine

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1

InChI Key

DWRXFEITVBNRMK-CMRQFXIRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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